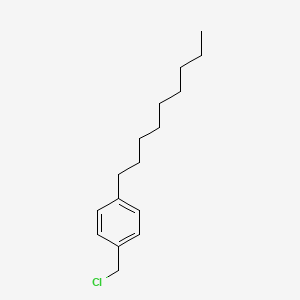
1-(Chloromethyl)-4-nonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-nonylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a nonyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-nonylbenzene can be synthesized through a chloromethylation reaction, where a benzene derivative is treated with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-nonylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The nonyl group can be oxidized to form various oxygenated derivatives, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
1-(Chloromethyl)-4-nonylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-nonylbenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity.
Pathways Involved: The chloromethyl group can form covalent bonds with nucleophilic amino acid residues, potentially altering the function of the target proteins.
Comparison with Similar Compounds
1-(Chloromethyl)-4-methylbenzene: Similar in structure but with a methyl group instead of a nonyl group.
1-(Chloromethyl)-4-ethylbenzene: Contains an ethyl group instead of a nonyl group.
Uniqueness: 1-(Chloromethyl)-4-nonylbenzene is unique due to the presence of the long nonyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, reactivity, and interactions with biological systems .
Properties
CAS No. |
62640-25-9 |
|---|---|
Molecular Formula |
C16H25Cl |
Molecular Weight |
252.82 g/mol |
IUPAC Name |
1-(chloromethyl)-4-nonylbenzene |
InChI |
InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-9-15-10-12-16(14-17)13-11-15/h10-13H,2-9,14H2,1H3 |
InChI Key |
ZXVIWUBUJZQCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


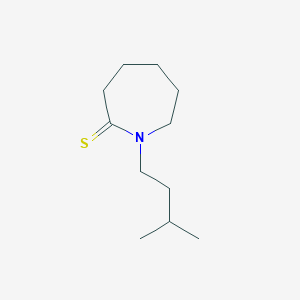
![1,2-Benzenediamine, N,N'-bis[(2-bromobenzo[b]thien-3-yl)methylene]-](/img/structure/B14529788.png)
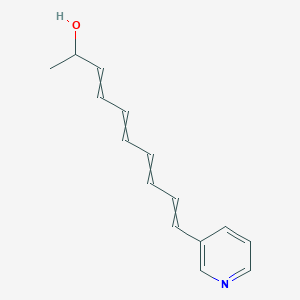
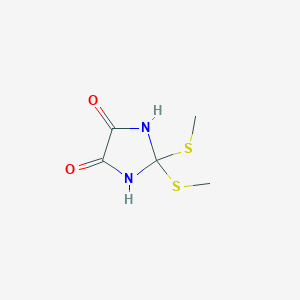
![N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14529800.png)
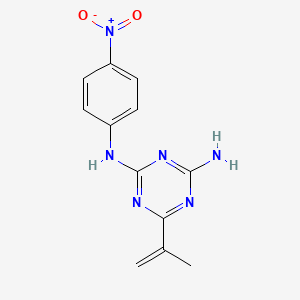
![1-[(3,4-Dimethoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B14529831.png)
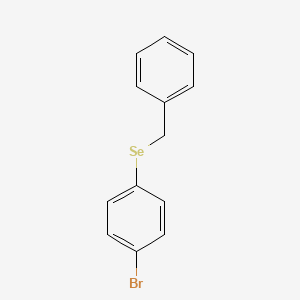
![7-Chloro-1,2,3,4,5,6-hexaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14529841.png)
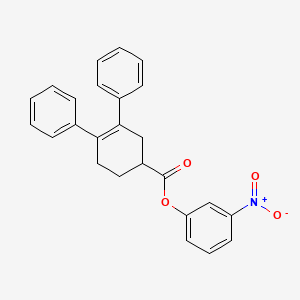
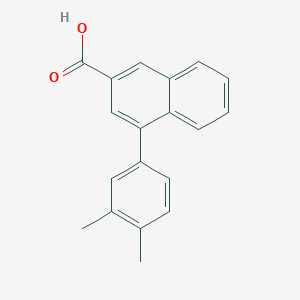
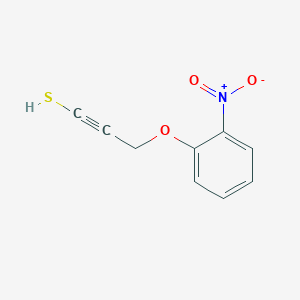
![[(E)-[(2,6-dimethylphenyl)methylhydrazinylidene]methyl]urea](/img/structure/B14529869.png)
![{[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride](/img/structure/B14529876.png)
